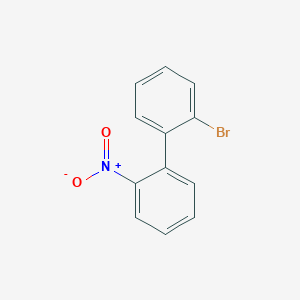1-(2-Bromophenyl)-2-nitrobenzene
CAS No.: 17613-47-7
Cat. No.: VC3763644
Molecular Formula: C12H8BrNO2
Molecular Weight: 278.1 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 17613-47-7 |
|---|---|
| Molecular Formula | C12H8BrNO2 |
| Molecular Weight | 278.1 g/mol |
| IUPAC Name | 1-(2-bromophenyl)-2-nitrobenzene |
| Standard InChI | InChI=1S/C12H8BrNO2/c13-11-7-3-1-5-9(11)10-6-2-4-8-12(10)14(15)16/h1-8H |
| Standard InChI Key | KEURHSDOWCBXFX-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C(=C1)C2=CC=CC=C2Br)[N+](=O)[O-] |
| Canonical SMILES | C1=CC=C(C(=C1)C2=CC=CC=C2Br)[N+](=O)[O-] |
Introduction
Physical and Chemical Properties
1-(2-Bromophenyl)-2-nitrobenzene possesses distinct physical and chemical characteristics that make it valuable for various applications. The compound is identified by the CAS Number 17613-47-7 and has the molecular formula C₁₂H₈BrNO₂ . Its structure consists of two connected phenyl rings with a bromine atom at the ortho position of one ring and a nitro group at the ortho position of the second ring.
Basic Physical Properties
The basic physical properties of 1-(2-Bromophenyl)-2-nitrobenzene are summarized in the following table:
| Property | Value |
|---|---|
| Molecular Weight | 278.10100 g/mol |
| Density | 1.521 g/cm³ |
| Boiling Point | 359.5°C at 760 mmHg |
| Flash Point | 171.2°C |
| Exact Mass | 276.97400 |
| Polar Surface Area (PSA) | 45.82000 |
| LogP | 4.54750 |
The compound demonstrates a relatively high boiling point of 359.5°C at atmospheric pressure, indicating strong intermolecular forces . Its density of 1.521 g/cm³ suggests a tightly packed molecular arrangement in its solid form . With a flash point of 171.2°C, appropriate safety measures should be considered when handling this compound at elevated temperatures .
Chemical Reactivity
While specific reactivity data for 1-(2-Bromophenyl)-2-nitrobenzene is limited in the provided search results, its chemical behavior can be inferred from its structural components. The compound contains two key functional groups:
-
The bromine substituent, which typically serves as a leaving group in various coupling reactions
-
The nitro group, which can undergo reduction to form an amino group or participate in other transformations
The presence of these groups suggests that 1-(2-Bromophenyl)-2-nitrobenzene could serve as a valuable intermediate in organic synthesis, particularly in the preparation of heterocyclic compounds.
Structural Characteristics
Molecular Structure
1-(2-Bromophenyl)-2-nitrobenzene consists of two benzene rings connected by a single bond, forming a biphenyl skeleton. The bromine atom is positioned at the ortho position (position 2) of one phenyl ring, while the nitro group is at the ortho position of the other ring . This structural arrangement may lead to some steric hindrance between the two substituents, potentially affecting the dihedral angle between the two phenyl rings.
Structural Isomers and Related Compounds
Several structurally related compounds appear in the scientific literature, including:
-
1-Bromo-2-nitrobenzene (CAS: 577-19-5), which lacks the second phenyl ring
-
1,2-Dibromo-3-nitrobenzene (CAS: 26429-41-4), which has two bromine atoms on a single benzene ring with a nitro group
-
1-Bromo-2-(2-nitrophenoxy)benzene, which contains an oxygen bridge between the two aromatic rings
These related compounds share some chemical and physical properties with 1-(2-Bromophenyl)-2-nitrobenzene but differ in their specific reactivity patterns and applications.
Synthesis and Preparation Methods
Purification Techniques
For similar brominated aromatic compounds, purification typically involves recrystallization methods. For example, the related compound 1-Bromo-2-(2-nitrophenoxy)benzene is purified through recrystallization using CH₂Cl₂ and petroleum ether . Similar approaches might be applicable for 1-(2-Bromophenyl)-2-nitrobenzene, though specific purification protocols would need to be optimized for this particular compound.
Applications in Organic Synthesis
As a Synthetic Intermediate
Based on its structure, 1-(2-Bromophenyl)-2-nitrobenzene likely serves as a valuable synthetic intermediate in the preparation of various organic compounds. The presence of the bromine atom provides a reactive site for further functionalization through various metal-catalyzed coupling reactions.
Analytical Detection Methods
Chromatographic Analysis
Chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) coupled with Mass Spectrometry (MS) would likely be effective for the detection and quantification of 1-(2-Bromophenyl)-2-nitrobenzene in various matrices. These methods could be optimized based on the compound's physical properties, such as its logP value of 4.54750, which indicates relatively high lipophilicity .
Comparison with Structurally Related Compounds
A comparative analysis of 1-(2-Bromophenyl)-2-nitrobenzene with related compounds reveals interesting structural and property relationships:
| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Differences |
|---|---|---|---|
| 1-(2-Bromophenyl)-2-nitrobenzene | C₁₂H₈BrNO₂ | 278.10 | Biphenyl structure with ortho-Br and ortho-NO₂ groups |
| 1-Bromo-2-nitrobenzene | C₆H₄BrNO₂ | 202.01 | Single benzene ring with Br and NO₂ groups |
| 1,2-Dibromo-3-nitrobenzene | C₆H₃Br₂NO₂ | 280.90 | Single benzene ring with two Br atoms and one NO₂ group |
| 1-Bromo-2-(2-nitrophenoxy)benzene | Variable | Variable | Contains an oxygen bridge between the two aromatic rings |
The biphenyl structure of 1-(2-Bromophenyl)-2-nitrobenzene distinguishes it from the simpler brominated nitrobenzenes and likely confers different reactivity patterns and applications .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume